BMS-777607 BMS-777607 BMS-777607, also known as BMS-817378 and ASLAN-002, a Met tyrosine kinase inhibitor, is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. MET tyrosine kinase inhibitor BMS-777607 binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway; this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.
Brand Name: Vulcanchem
CAS No.: 1025720-94-8
VCID: VC0549083
InChI: InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)
SMILES: CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
Molecular Formula: C25H19ClF2N4O4
Molecular Weight: 512.9 g/mol

BMS-777607

CAS No.: 1025720-94-8

Inhibitors

VCID: VC0549083

Molecular Formula: C25H19ClF2N4O4

Molecular Weight: 512.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

BMS-777607 - 1025720-94-8

CAS No. 1025720-94-8
Product Name BMS-777607
Molecular Formula C25H19ClF2N4O4
Molecular Weight 512.9 g/mol
IUPAC Name N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)
Standard InChIKey VNBRGSXVFBYQNN-UHFFFAOYSA-N
SMILES CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
Canonical SMILES CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F
Appearance white solid powder
Description BMS-777607, also known as BMS-817378 and ASLAN-002, a Met tyrosine kinase inhibitor, is an inhibitor of MET tyrosine kinase with potential antineoplastic activity. MET tyrosine kinase inhibitor BMS-777607 binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway; this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO at 40mg / mL, not soluble in water, not soluble in ethanol.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)
Synonyms BMS 777607
BMS-777607
BMS777607
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reference 1: Onken J, Torka R, Korsing S, Radke J, Krementeskaia I, Nieminen M, Bai X, Ullrich A, Heppner F, Vajkoczy P. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget. 2016 Mar 1;7(9):9876-89. doi: 10.18632/oncotarget.7130. PubMed PMID: 26848524.
2: Chakedis J, French R, Babicky M, Jaquish D, Howard H, Mose E, Lam R, Holman P, Miyamoto J, Walterscheid Z, Lowy AM. A novel protein isoform of the RON tyrosine kinase receptor transforms human pancreatic duct epithelial cells. Oncogene. 2015 Oct 19. doi: 10.1038/onc.2015.384. [Epub ahead of print] PubMed PMID: 26477314; PubMed Central PMCID: PMC4837108.
3: Müller J, Krijgsman O, Tsoi J, Robert L, Hugo W, Song C, Kong X, Possik PA, Cornelissen-Steijger PD, Foppen MH, Kemper K, Goding CR, McDermott U, Blank C, Haanen J, Graeber TG, Ribas A, Lo RS, Peeper DS. Low MITF/AXL ratio predicts early resistance to multiple targeted drugs in melanoma. Nat Commun. 2014 Dec 15;5:5712. doi: 10.1038/ncomms6712. PubMed PMID: 25502142; PubMed Central PMCID: PMC4428333.
4: Nurhayati RW, Ojima Y, Taya M. BMS-777607 promotes megakaryocytic differentiation and induces polyploidization in the CHRF-288-11 cells. Hum Cell. 2015 Apr;28(2):65-72. doi: 10.1007/s13577-014-0102-2. Epub 2014 Oct 11. PubMed PMID: 25304900.
5: Zhang W, Ai J, Shi D, Peng X, Ji Y, Liu J, Geng M, Li Y. Discovery of novel type II c-Met inhibitors based on BMS-777607. Eur J Med Chem. 2014 Jun 10;80:254-66. doi: 10.1016/j.ejmech.2014.04.056. Epub 2014 Apr 21. PubMed PMID: 24792774.
6: Szokol B, Gyulavári P, Baska F, Ibolya K, Greff Z, Szántai KC, Zoltán O, Peták I, Axel U, Vantus T, Kéri G, Orfi L. [Development and biochemical characterization of EGFR/c-Met dual inhibitors]. Acta Pharm Hung. 2013;83(4):121-33. Hungarian. PubMed PMID: 24575658.
7: Zhang W, Ai J, Shi D, Peng X, Ji Y, Liu J, Geng M, Li Y. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. Molecules. 2014 Feb 24;19(2):2655-73. doi: 10.3390/molecules19022655. PubMed PMID: 24566328.
8: Sharma S, Yao HP, Zhou YQ, Zhou J, Zhang R, Wang MH. Prevention of BMS-777607-induced polyploidy/senescence by mTOR inhibitor AZD8055 sensitizes breast cancer cells to cytotoxic chemotherapeutics. Mol Oncol. 2014 May;8(3):469-82. doi: 10.1016/j.molonc.2013.12.014. Epub 2014 Jan 2. PubMed PMID: 24444656.
9: Traoré T, Cavagnino A, Saettel N, Radvanyi F, Piguel S, Bernard-Pierrot I, Stoven V, Legraverend M. New aminopyrimidine derivatives as inhibitors of the TAM family. Eur J Med Chem. 2013;70:789-801. doi: 10.1016/j.ejmech.2013.10.037. Epub 2013 Oct 22. PubMed PMID: 24239626.
10: Zeng JY, Sharma S, Zhou YQ, Yao HP, Hu X, Zhang R, Wang MH. Synergistic activities of MET/RON inhibitor BMS-777607 and mTOR inhibitor AZD8055 to polyploid cells derived from pancreatic cancer and cancer stem cells. Mol Cancer Ther. 2014 Jan;13(1):37-48. doi: 10.1158/1535-7163.MCT-13-0242. Epub 2013 Nov 14. PubMed PMID: 24233399.
11: Sharma S, Zeng JY, Zhuang CM, Zhou YQ, Yao HP, Hu X, Zhang R, Wang MH. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. Mol Cancer Ther. 2013 May;12(5):725-36. doi: 10.1158/1535-7163.MCT-12-1079. Epub 2013 Mar 6. PubMed PMID: 23468529.
12: Voortman J, Harada T, Chang RP, Killian JK, Suuriniemi M, Smith WI, Meltzer PS, Lucchi M, Wang Y, Giaccone G. Detection and therapeutic implications of c-Met mutations in small cell lung cancer and neuroendocrine tumors. Curr Pharm Des. 2013;19(5):833-40. PubMed PMID: 22973954.
13: Gujral TS, Karp RL, Finski A, Chan M, Schwartz PE, MacBeath G, Sorger P. Profiling phospho-signaling networks in breast cancer using reverse-phase protein arrays. Oncogene. 2013 Jul 18;32(29):3470-6. doi: 10.1038/onc.2012.378. Epub 2012 Sep 3. PubMed PMID: 22945653; PubMed Central PMCID: PMC3670968.
14: Suárez RM, Chevot F, Cavagnino A, Saettel N, Radvanyi F, Piguel S, Bernard-Pierrot I, Stoven V, Legraverend M. Inhibitors of the TAM subfamily of tyrosine kinases: synthesis and biological evaluation. Eur J Med Chem. 2013 Mar;61:2-25. doi: 10.1016/j.ejmech.2012.06.005. Epub 2012 Jun 12. PubMed PMID: 22749189.
15: Dai Y, Siemann DW. Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607. BMC Cancer. 2012 May 28;12:198. doi: 10.1186/1471-2407-12-198. PubMed PMID: 22639908; PubMed Central PMCID: PMC3418572.
16: Dai Y, Bae K, Pampo C, Siemann DW. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation. Clin Exp Metastasis. 2012 Mar;29(3):253-61. doi: 10.1007/s10585-011-9447-z. PubMed PMID: 22286523.
17: Dai Y, Siemann DW. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro. Mol Cancer Ther. 2010 Jun;9(6):1554-61. doi: 10.1158/1535-7163.MCT-10-0359. Epub 2010 Jun 1. PubMed PMID: 20515943.
18: Schroeder GM, An Y, Cai ZW, Chen XT, Clark C, Cornelius LA, Dai J, Gullo-Brown J, Gupta A, Henley B, Hunt JT, Jeyaseelan R, Kamath A, Kim K, Lippy J, Lombardo LJ, Manne V, Oppenheimer S, Sack JS, Schmidt RJ, Shen G, Stefanski K, Tokarski JS, Trainor GL, Wautlet BS, Wei D, Williams DK, Zhang Y, Zhang Y, Fargnoli J, Borzilleri RM. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl )-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. J Med Chem. 2009 Mar 12;52(5):1251-4. doi: 10.1021/jm801586s. PubMed PMID: 19260711.
PubChem Compound 24794418
Last Modified Nov 11 2021
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